molecular formula C20H18N2O2 B5017401 3-acetamido-4-methyl-N-naphthalen-1-ylbenzamide

3-acetamido-4-methyl-N-naphthalen-1-ylbenzamide

Cat. No.: B5017401
M. Wt: 318.4 g/mol
InChI Key: XAAQLZBPSIVYEG-UHFFFAOYSA-N
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Description

3-acetamido-4-methyl-N-naphthalen-1-ylbenzamide is an organic compound with a complex structure that includes an acetamido group, a methyl group, and a naphthalenyl group attached to a benzamide core

Properties

IUPAC Name

3-acetamido-4-methyl-N-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13-10-11-16(12-19(13)21-14(2)23)20(24)22-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAQLZBPSIVYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-4-methyl-N-naphthalen-1-ylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure One common method involves the acylation of aniline derivatives with acetic anhydride to introduce the acetamido groupThe naphthalenyl group is then attached via a Friedel-Crafts acylation reaction, using naphthalene and an appropriate acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-acetamido-4-methyl-N-naphthalen-1-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-acetamido-4-methyl-N-naphthalen-1-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetamido-4-methyl-N-naphthalen-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with target proteins, while the naphthalenyl and benzamide groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetamido-4-methyl-N-naphthalen-1-ylbenzamide is unique due to the presence of all three functional groups (acetamido, methyl, and naphthalenyl) attached to the benzamide core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

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